molecular formula C17H25BrClNO3 B5322865 Ethyl 1-[3-(4-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[3-(4-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5322865
M. Wt: 406.7 g/mol
InChI Key: ZPUSZKOCJKQAOP-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(4-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(4-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-bromophenol with 3-chloropropylamine to form 3-(4-bromophenoxy)propylamine. This intermediate is then reacted with ethyl 4-piperidinecarboxylate under suitable conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(4-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding ethyl 1-[3-(4-hydroxyphenoxy)propyl]piperidine-4-carboxylate.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[3-(4-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(4-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[3-(2-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride
  • Ethyl 1-[3-(3-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Uniqueness

Ethyl 1-[3-(4-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride is unique due to the position of the bromine atom on the phenoxy group. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to its 2- and 3-bromophenoxy counterparts. The specific arrangement of atoms in this compound may result in distinct pharmacological properties and applications.

Properties

IUPAC Name

ethyl 1-[3-(4-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO3.ClH/c1-2-21-17(20)14-8-11-19(12-9-14)10-3-13-22-16-6-4-15(18)5-7-16;/h4-7,14H,2-3,8-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUSZKOCJKQAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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